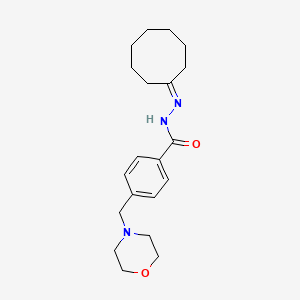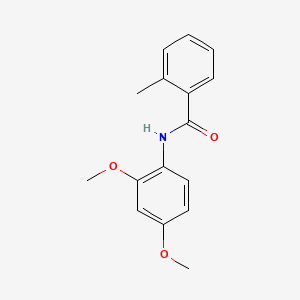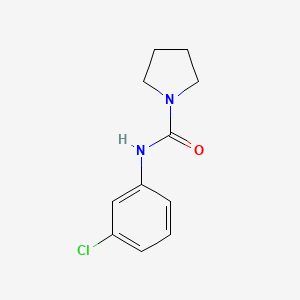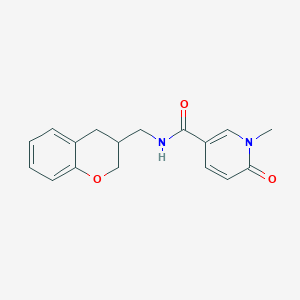
N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer therapeutic agent. This compound selectively targets the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system, leading to the degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis.
Mecanismo De Acción
MLN4924 exerts its anticancer effects by inhibiting the activity of N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which leads to the accumulation of NEDD8-conjugated proteins and subsequent disruption of the ubiquitin-proteasome system. This results in the accumulation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, MLN4924 has been shown to enhance the immune response to cancer, suggesting that it may have a role in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MLN4924 is its selectivity for N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which minimizes off-target effects. In addition, MLN4924 has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of MLN4924 is its poor solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of MLN4924 as an anticancer therapeutic agent. One area of interest is the identification of biomarkers that may predict response to MLN4924, which could help guide patient selection for clinical trials. In addition, there is interest in exploring the use of MLN4924 in combination with other anticancer agents, as well as in the development of novel formulations that may improve its solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of MLN4924 in modulating the immune response to cancer, which may have implications for the development of immunotherapeutic strategies.
Métodos De Síntesis
The synthesis of MLN4924 involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzohydrazide with cyclooctanone, followed by a series of chemical transformations that ultimately yield the desired product. The synthesis of MLN4924 has been optimized to improve its yield and purity, making it a viable compound for use in scientific research.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied in preclinical models of cancer, demonstrating potent anticancer activity in a variety of tumor types, including breast, prostate, lung, and pancreatic cancer. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine, suggesting that it may have a role in combination therapy.
Propiedades
IUPAC Name |
N-(cyclooctylideneamino)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(22-21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-23-12-14-25-15-13-23/h8-11H,1-7,12-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQOVPVUWJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclooctylidene-4-(morpholin-4-ylmethyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)



![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)